![molecular formula C23H18FNO3 B2937426 2-(3,4-Dimethoxyphenyl)-3-((4-fluorophenyl)amino)inden-1-one CAS No. 1023878-38-7](/img/structure/B2937426.png)
2-(3,4-Dimethoxyphenyl)-3-((4-fluorophenyl)amino)inden-1-one
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Description
2-(3,4-Dimethoxyphenyl)-3-((4-fluorophenyl)amino)inden-1-one, also known as DMPF-4-FAI, is an indole-based compound which has recently been studied for its potential therapeutic applications. DMPF-4-FAI is a synthetic compound which has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its ability to improve the efficacy of chemotherapy drugs, as well as its potential use in the treatment of neurodegenerative diseases.
Scientific Research Applications
Cheminformatics
The compound’s structure can be used in cheminformatics databases, like IMPPAT , to study its physicochemical properties, drug-likeness, and molecular scaffolds. This can help in identifying its similarity to known therapeutic agents and predicting its behavior in biological systems.
Therapeutic Applications in Traditional Medicine
Given the compound’s structural similarity to phytochemicals found in Indian medicinal plants, it could be studied for its therapeutic uses in traditional medicine. The IMPPAT database could serve as a resource for comparing the compound to known phytochemicals and exploring its potential uses based on traditional knowledge.
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-(4-fluoroanilino)inden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FNO3/c1-27-19-12-7-14(13-20(19)28-2)21-22(25-16-10-8-15(24)9-11-16)17-5-3-4-6-18(17)23(21)26/h3-13,25H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKBIQMEWFZLFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C3=CC=CC=C3C2=O)NC4=CC=C(C=C4)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)-3-((4-fluorophenyl)amino)inden-1-one |
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